1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane
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Overview
Description
1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane: is a polychlorinated terpene, often referred to as a derivative of camphene or pinene. This compound is known for its complex structure, which includes multiple chlorine atoms and a bicyclic framework. It is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane typically involves the chlorination of camphene or pinene derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at specific positions on the bicyclic framework .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where camphene or pinene is treated with chlorine gas in the presence of a catalyst. The reaction is conducted in a controlled environment to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction can produce less chlorinated hydrocarbons .
Scientific Research Applications
1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of chlorination on bicyclic structures.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with and disrupt biological membranes, leading to its toxic effects. Additionally, it can interfere with enzymatic pathways by binding to active sites and inhibiting enzyme function .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: Another polychlorinated compound with a similar chlorine content but different structural framework.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Similar in chlorine content but differs in the position of chlorine atoms.
Uniqueness
1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane is unique due to its bicyclic structure and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical properties, making it valuable for various industrial and research applications .
Properties
IUPAC Name |
1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPGVWPSQGTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860029 |
Source
|
Record name | 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022096-93-0 |
Source
|
Record name | 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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